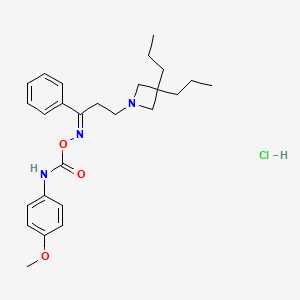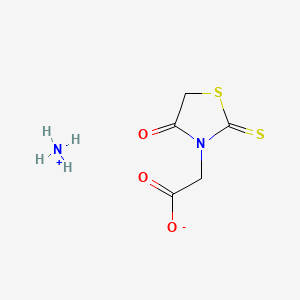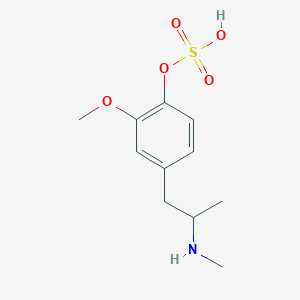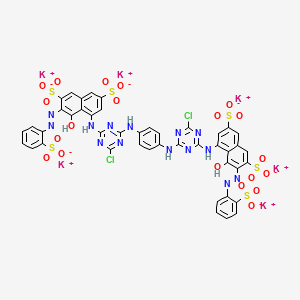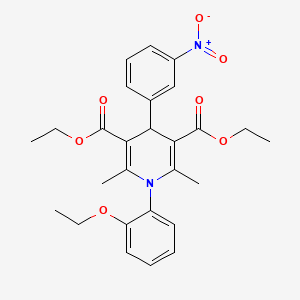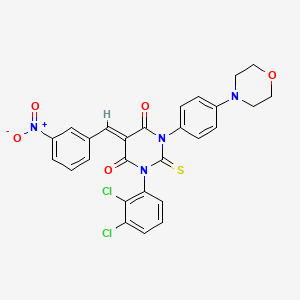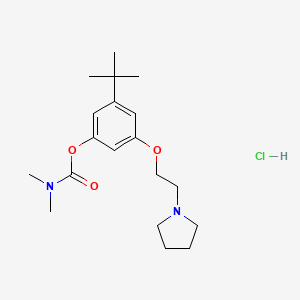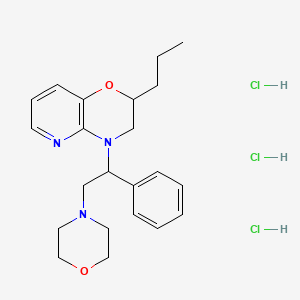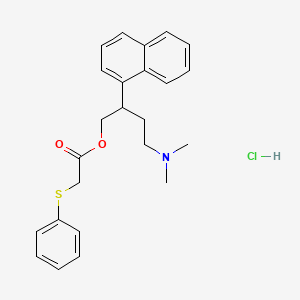
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is a complex organic compound that features a dimethylamino group, a naphthalenyl group, and a phenylthioacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylamino group.
Naphthalenyl Group Introduction: The naphthalenyl group is introduced through a Friedel-Crafts alkylation reaction.
Phenylthioacetate Formation: The phenylthioacetate moiety is synthesized by reacting phenylthiol with an appropriate acylating agent.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors, while the naphthalenyl and phenylthioacetate moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
- (4-methoxy-1-naphthalenyl)diphenylsulfonium triflate
Uniqueness
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
119585-10-3 |
|---|---|
Molekularformel |
C24H28ClNO2S |
Molekulargewicht |
430.0 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C24H27NO2S.ClH/c1-25(2)16-15-20(23-14-8-10-19-9-6-7-13-22(19)23)17-27-24(26)18-28-21-11-4-3-5-12-21;/h3-14,20H,15-18H2,1-2H3;1H |
InChI-Schlüssel |
UOUVEDSWUIKQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(COC(=O)CSC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



